1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one
CAS No.: 34591-84-9
Cat. No.: VC4098428
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34591-84-9 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 1-ethyl-5-hydroxy-3,4-dihydroquinolin-2-one |
| Standard InChI | InChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3 |
| Standard InChI Key | RLMKVSQXWVJYEO-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)CCC2=C1C=CC=C2O |
| Canonical SMILES | CCN1C(=O)CCC2=C1C=CC=C2O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a quinolinone backbone with a partially saturated dihydroquinoline ring system. Key structural elements include:
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Ethyl group at the N1 position, influencing lipophilicity and binding interactions.
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Hydroxyl group at C5, contributing to hydrogen-bonding capabilities and antioxidant activity.
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Ketone moiety at C2, critical for electronic conjugation and reactivity .
The molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol .
Spectroscopic and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 225–227°C | |
| Boiling Point | 381.2±42.0°C (predicted) | |
| Density | 1.282±0.06 g/cm³ | |
| Solubility | Slight in DMSO, Methanol | |
| pKa | 9.63±0.20 | |
| LogP | 2.05 |
The compound’s moderate lipophilicity (LogP = 2.05) suggests balanced membrane permeability, while its low aqueous solubility necessitates formulation optimization for drug delivery .
Synthesis and Reaction Chemistry
Cyclization of Precursors
A common method involves the cyclization of 2-aminobenzyl alcohol derivatives with ethyl acetoacetate under acidic conditions. For example, N-bromosuccinimide (NBS) in cyclohexane facilitates the formation of the dihydroquinoline core at 92.7% yield .
Industrial-Scale Production
Continuous flow reactors and high-pressure hydrogenation are employed to enhance efficiency. Purification via recrystallization or column chromatography ensures >95% purity, critical for pharmaceutical applications.
Reactivity and Derivatives
The compound undergoes three primary reactions:
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Oxidation: The C5 hydroxyl group converts to a quinone using KMnO₄ or CrO₃.
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Reduction: LiAlH₄ reduces the C2 ketone to a secondary alcohol, altering bioactivity.
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Substitution: Nucleophilic agents replace the ethyl group, enabling structural diversification .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives demonstrate broad-spectrum antifungal activity, particularly against Candida albicans (IC₅₀ = 7.96 μM) and Aspergillus niger (IC₅₀ = 50 μM). The hydroxyl group enhances membrane disruption via hydrogen bonding to fungal ergosterol .
Table 1: Antifungal Activity of Selected Analogues
| Compound | Target Strain | IC₅₀ (μM) |
|---|---|---|
| Parent | C. albicans | 7.96 |
| 4t | A. niger | 10.48 |
| TMZ (Control) | N/A | >90 |
Anticancer Activity
In glioblastoma (U87-MG) cells, analogues exhibit potent VEGFR2 inhibition (binding affinity = −11.1 kcal/mol), reducing tumor proliferation by 80% at 8 μM. Molecular dynamics simulations confirm stable interactions with kinase domain residues (e.g., Lys868, Asp1046) .
Pharmacological Applications
Drug Development
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Antifungal Agents: Structural optimization improves solubility for topical formulations.
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Neurodegenerative Therapies: Hybrid derivatives show dual AChE/MAO-B inhibition, reducing cognitive decline in murine models .
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Antiangiogenic Cancer Drugs: VEGFR2-targeting analogues suppress glioblastoma growth in vivo .
Case Studies
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